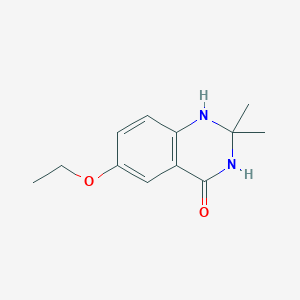

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one is a chemical compound with the molecular formula C12H16N2O2 . It belongs to the class of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, which includes 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one, involves a “one-pot” three-component reaction scheme. This involves treating aniline and different aromatic aldehydes with isatoic anhydride in the presence of acetic acid .Chemical Reactions Analysis

The 2,3-dihydroquinazolin-4(1H)-one framework, which includes 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one, has been synthesized using several methodologies, especially for the 2-substituted derivatives . The fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified dihydroquinazolin-4(1H)-one derivatives exhibiting different biological properties .Wissenschaftliche Forschungsanwendungen

Polymer Research

The compound “6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one” is a derivative of 2,3-dihydroquinazolin-4(1H)-ones, which have been synthesized using various catalysts . These compounds have been used in polymer research, particularly in the development of efficient, inexpensive, and reusable heterogeneous Lewis acid catalysts .

Pharmaceutical Applications

Quinazolin-4(1H)-ones, a class of nitrogen-containing heterocycles, have a wide range of applications in pharmaceuticals . They have been used as antitumor , antioxidant and anticancer , antibacterial , antifungal , anticonvulsant , and antihypertension drugs , and used as 5-hydroxytryptamine (5-HT) receptor ligand .

Green Chemistry

Heterogeneous catalysts, like the ones used in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, have been widely used in industrial and green chemistry . They offer unique advantages such as easy removal from the reaction media by simple filtration .

Synthesis of Other Compounds

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an aldehyde or ketone with 2-aminobenzamide . This method has been used to synthesize a variety of other compounds, contributing to the field of organic chemistry .

Industrial Applications

The compound “6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one” could potentially be used in various industrial applications due to its unique chemical properties . However, more research is needed to fully explore these possibilities.

Wirkmechanismus

Eigenschaften

IUPAC Name |

6-ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-4-16-8-5-6-10-9(7-8)11(15)14-12(2,3)13-10/h5-7,13H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAZPNCXCVVEAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(NC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)

![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2521033.png)

![5-bromo-6-chloro-N-[1-(furan-3-carbonyl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2521034.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2521044.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2521046.png)

![5-bromo-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2521047.png)